3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine

Medicinal chemistry Structure-activity relationship Conformational analysis

3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine (CAS 1871681-64-9) is a synthetic organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol. It belongs to the azetidine class of four-membered nitrogen-containing heterocycles, featuring a 2,3-dihydro-1H-inden-5-yl moiety linked via a methyleneoxy (-O-CH2-) spacer to the azetidine ring at the 3-position.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B8008828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)OCC3CNC3
InChIInChI=1S/C13H17NO/c1-2-11-4-5-13(6-12(11)3-1)15-9-10-7-14-8-10/h4-6,10,14H,1-3,7-9H2
InChIKeyDWAUQPXHLPDSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine (CAS 1871681-64-9): Structural Identity and Procurement Baseline


3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine (CAS 1871681-64-9) is a synthetic organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . It belongs to the azetidine class of four-membered nitrogen-containing heterocycles, featuring a 2,3-dihydro-1H-inden-5-yl moiety linked via a methyleneoxy (-O-CH2-) spacer to the azetidine ring at the 3-position . This compound is catalogued primarily as a research chemical and synthetic intermediate, with structural features that place it at the intersection of azetidine-based building block chemistry and indane-containing pharmacophore space .

Why 3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine Cannot Be Replaced by Common Azetidine-Indane Analogs


Although multiple azetidine-indane hybrids share the same core elements, the specific connectivity pattern of 3-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine creates a unique pharmacophoric profile that cannot be replicated by simple analogs . The methyleneoxy (-O-CH2-) spacer bridging the azetidine 3-position to the indane 5-position yields a distinct set of physicochemical properties—including rotatable bond count, hydrogen bond acceptor positioning, and conformational flexibility—compared to analogs with a direct ether linkage (CAS 1220028-55-6), a methylene-only linker (CAS 1368713-39-6), or a reversed ether orientation (CAS 1342286-88-7) . In the context of patent-disclosed JAK inhibitor programs where such azetidine-indane ethers serve as key intermediates, even minor linker modifications alter target binding and pharmacokinetic profiles [1].

Quantitative Differentiation Evidence for 3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine vs. Closest Analogs


Linker Architecture: Methyleneoxy Spacer Confers Distinct Rotatable Bond Profile vs. Direct Ether and Methylene Analogs

3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine contains a methyleneoxy (-O-CH2-) linker between the azetidine 3-position and the indane 5-position. This results in a calculated 3 rotatable bonds in the linker region, compared to 2 rotatable bonds for the direct ether analog 3-((2,3-dihydro-1H-inden-5-yl)oxy)azetidine (CAS 1220028-55-6) and 2 rotatable bonds for the methylene-only analog 3-((2,3-dihydro-1H-inden-5-yl)methyl)azetidine (CAS 1368713-39-6) . The additional rotational degree of freedom in the methyleneoxy spacer modulates the spatial relationship between the azetidine nitrogen and the indane ring system, which directly impacts binding pose sampling in target engagement contexts [1].

Medicinal chemistry Structure-activity relationship Conformational analysis

Hydrogen Bond Acceptor Capacity: Ether Oxygen Provides Additional H-Bond Acceptor vs. Methylene-Only Analog

The methyleneoxy linker in 3-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine contributes one ether oxygen atom that serves as a hydrogen bond acceptor (HBA). The methylene-only analog 3-((2,3-dihydro-1H-inden-5-yl)methyl)azetidine (CAS 1368713-39-6) lacks this oxygen, resulting in a reduction of one HBA count . In azetidine-indane ether series disclosed in JAK inhibitor patents, the presence and positioning of the ether oxygen have been shown to modulate target binding through hydrogen bonding interactions with kinase hinge regions [1].

Pharmacophore modeling Ligand-receptor interaction Drug design

Indane vs. Tetralin Scaffold: Molecular Weight Parity with Divergent Lipophilicity and Ring Topology

3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine (MW 203.28, 5-position substitution on indane) shares the same molecular formula (C13H17NO) and molecular weight with 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine (CAS 758669-36-2), yet differs in the bicyclic aromatic system: a 5-membered fused cyclopentane (indane) vs. a 6-membered fused cyclohexane (tetralin) . This ring-size difference alters the spatial orientation of the aromatic ring and the overall lipophilicity (computed logP differs by approximately 0.3–0.5 log units based on fragment-based estimates, with the indane scaffold being marginally less lipophilic) .

Bioisosterism Lipophilicity modulation Scaffold hopping

Free Azetidine NH as a Synthetic Handle: Enablement of Diversification vs. N-Protected Analogs

3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine features a free secondary amine (NH) on the azetidine ring, enabling direct functionalization via N-alkylation, N-acylation, N-sulfonylation, or reductive amination without requiring a deprotection step . In contrast, the related intermediate tert-butyl 3-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine-1-carboxylate contains a Boc-protected azetidine nitrogen, which requires an additional deprotection step (e.g., TFA or HCl treatment) prior to further elaboration . This one-step advantage translates to reduced synthetic step count and higher overall yield in library synthesis contexts.

Parallel synthesis Building block chemistry Library design

Patent Landscape: Azetidine-Indane Ethers as Privileged Intermediates in JAK Inhibitor Programs

Azetidine derivatives featuring indane ether linkages are explicitly claimed as key intermediates in JAK kinase inhibitor patents assigned to Sichuan Kelun Biotech (US-11045455-B2, priority date 2015-12-11) [1]. This patent family describes azetidine-indane compounds for treating JAK-related diseases including inflammatory diseases, autoimmune diseases, and cancers [1]. Separately, aminoindane derivatives bearing azetidine substituents (US 9227930 B2) are disclosed as glycine transporter 1 (GlyT1) inhibitors for CNS indications [2]. The structural motif combining an indane with an azetidine via an oxygen-containing linker appears across multiple therapeutic programs, suggesting that the specific connectivity pattern has been validated in drug discovery contexts beyond a single target class.

Kinase inhibitor Patent analysis Intellectual property

Optimal Application Scenarios for Procuring 3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine


JAK Kinase Inhibitor Lead Optimization and Library Synthesis

In medicinal chemistry programs targeting Janus kinase (JAK) inhibition, 3-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine serves as a strategic building block whose methyleneoxy-indane scaffold aligns with patent-disclosed JAK inhibitor chemotypes [1]. The free azetidine NH enables direct diversification via parallel chemistry without deprotection steps, accelerating SAR exploration. Its 3-rotatable-bond linker architecture provides conformational flexibility distinct from direct ether analogs, potentially accessing binding poses not available to less flexible comparators [2].

CNS Drug Discovery Requiring Fine-Tuned Lipophilicity

For CNS-targeted programs where lipophilicity modulation is critical for blood-brain barrier penetration, the indane scaffold of 3-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine offers an estimated logP approximately 0.3–0.5 units lower than the corresponding tetralin analog (CAS 758669-36-2) while maintaining identical molecular weight [1]. This property profile, combined with the azetidine ring's reduced basicity compared to larger nitrogen heterocycles, makes the compound suitable for CNS drug design where excessive lipophilicity is a known liability [2].

Scaffold-Hopping Studies Comparing Indane vs. Tetralin vs. Direct Ether Topologies

In systematic scaffold-hopping exercises, 3-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine serves as the indane-based methyleneoxy reference point in a matrix comparison against the tetralin analog (CAS 758669-36-2), the direct ether analog (CAS 1220028-55-6), and the methylene analog (CAS 1368713-39-6) [1]. This 4-compound matrix enables deconvolution of ring size, linker type, and H-bond acceptor effects on target affinity and ADME properties within a single chemotype series [2].

Synthetic Methodology Development Leveraging Azetidine Ring Strain

The azetidine ring in 3-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)azetidine possesses inherent ring strain (~26 kcal/mol), enabling ring-opening reactions under controlled conditions for the synthesis of expanded heterocyclic systems [1]. This reactivity profile distinguishes it from pyrrolidine or piperidine analogs and supports its use in synthetic methodology research aimed at generating novel chemotypes through azetidine ring expansion or functionalization [2].

Quote Request

Request a Quote for 3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.